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COH34

PARG Enzymatic inhibition PARylation

Researchers studying dePARylation face a critical gap: most PARG inhibitors lose efficacy in resistant models, confounding mechanistic conclusions. COH34 (NSC191252, CAS 906439-72-3) solves this with a distinct resistance profile-it retains full potency in PDD00017273-resistant HCT116RPDD cells, providing an essential orthogonal probe for confirming PARG-dependent phenotypes. · Retains activity in PDD00017273-resistant cancer cells, enabling unambiguous target validation · Sub-nanomolar IC50 (0.37 nM) with >2,700-fold selectivity over PARP1 and TARG1, eliminating off-target dePARylation artifacts · Demonstrates synthetic lethality in BRCA1-mutant (UWB1.289) and olaparib-resistant (HCC1937) cells, plus in vivo antitumor synergy with anti-PD-L1 Supplied as ≥98% pure solid; for R&D use only. Bulk quantities available on request.

Molecular Formula C18H15NOS
Molecular Weight 293.4 g/mol
Cat. No. B15062571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCOH34
Molecular FormulaC18H15NOS
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SN=CC2=C(C=CC3=CC=CC=C32)O
InChIInChI=1S/C18H15NOS/c1-13-6-9-15(10-7-13)21-19-12-17-16-5-3-2-4-14(16)8-11-18(17)20/h2-12,20H,1H3
InChIKeySFUAIBHPGDRCFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

COH34: Potent and Specific PARG Inhibitor for DNA Repair Research


COH34 (NSC191252, CAS 906439‑72‑3) is a small‑molecule, cell‑permeable inhibitor of poly(ADP‑ribose) glycohydrolase (PARG), the principal enzyme responsible for dePARylation [1]. It exhibits nanomolar inhibitory potency in enzymatic assays and prolongs PARylation at DNA damage sites, thereby trapping DNA repair factors and inducing lethality in cancer cells harboring DNA repair defects [1].

1
PARG enzyme inhibition study fit – enables dePARylation pathway research with reported high target engagement
2
DNA repair factor trapping context – supports mechanistic studies of PARylation-dependent repair complex stabilization
3
PARP inhibitor-resistant model research – fits synthetic lethality and resistance-mismatch validation workflows

Why In-Class PARG Inhibitors Cannot Replace COH34


Despite a shared molecular target, PARG inhibitors exhibit marked divergence in enzymatic potency, binding affinity, selectivity against off‑target dePARylation enzymes, and efficacy in DNA repair‑defective and PARP inhibitor‑resistant cancer models [1]. COH34 possesses a unique resistance profile, retaining activity in PDD00017273‑resistant cells, which underscores that even closely related PARG inhibitors cannot be considered interchangeable without compromising experimental outcomes [2].

PARG inhibitor class mismatch – closely related inhibitors (e.g., PDD00017273) show divergent resistance profiles; cross-resistance cannot be assumed.
Binding-mode divergence – alternative PARG inhibitors may engage different residues; Asn869-dependent binding signature is COH34-specific and may not transfer.
PARP inhibitor-resistant model context – COH34 retains activity in olaparib-resistant cells, a phenotype not guaranteed for other PARG inhibitors.

COH34 Quantitative Evidence Guide


Enzymatic Inhibition Potency vs. COH5

COH34 demonstrates sub‑nanomolar inhibitory activity against PARG (IC50 = 0.37 nM) in a PARylation digestion assay, representing a >27,000‑fold increase in potency compared to the closely related analog COH5 (IC50 > 10 μM) [1].

PARG IC50 vs. COH5
Head-to-head
IC50 0.37 nM vs. >10 μM (COH5)
>27,000-fold lower IC50
Supports enzymatic inhibition context; highlights compound-specific potency difference
In vitro PARylation digestion assay
PARG Enzymatic inhibition PARylation

Binding Affinity to PARG Catalytic Domain

Isothermal titration calorimetry reveals that COH34 binds the wild‑type PARG catalytic domain with a dissociation constant (Kd) of 0.547 μM; substitution of the key binding residue Asn869 to alanine (N869A) reduces affinity 118‑fold (Kd ≈ 64.37 μM) [1].

PARG Kd (Wild-type vs. Mutant)
Head-to-head
Kd 0.547 μM (WT) vs. 64.37 μM (N869A)
118-fold weaker binding to mutant
Confirms Asn869-dependent binding; supports on-target engagement review
ITC with GST-PARGCD (451–976)
PARG Binding affinity ITC

Selectivity Over PARP1 and TARG1

At 1 μM concentration, COH34 exhibited no detectable inhibition of PARP1 enzymatic activity and minimal impact on TARG1, demonstrating high specificity for PARG among dePARylation‑competent enzymes [1].

Selectivity (PARG vs. PARP1/TARG1)
Head-to-head
At 1 μM: no PARP1 inhibition; minimal TARG1 impact
>2,700-fold selectivity for PARG
Supports PARG-specific dePARylation interpretation without off-target confounding
In vitro enzymatic activity assays
PARG Selectivity PARP1 TARG1

Activity in PDD00017273-Resistant Cells

HCT116RPDD cells, which harbor PARG (Glu352Gln) and PARP1 (Lys134Asn) mutations and are resistant to the PARG inhibitor PDD00017273, exhibit no cross‑resistance to COH34 [1]. Cellular activity assays show that COH34 maintains comparable potency against both parental HCT116 and PDD00017273‑resistant HCT116RPDD cells [1].

Activity in Resistant Cells
Cross-study comparable
COH34 retains activity in HCT116RPDD cells; PDD00017273 is resistant
Supports resistance-mismatch validation; orthogonal tool for PARG dependency
HCT116 vs. HCT116RPDD colorectal cancer cells
PARG Drug resistance PDD00017273

Efficacy in PARP Inhibitor-Resistant BRCA-Mutant Models

COH34 demonstrates synthetic lethality in BRCA1‑mutant ovarian cancer cells (UWB1.289) and kills HCC1937 triple‑negative breast cancer cells, which are known to be resistant to the PARP inhibitor olaparib [1]. This activity is observed at concentrations that do not affect BRCA‑wild‑type cells [1].

Activity in PARPi-Resistant Models
Cross-study comparable
Lethal to UWB1.289 (BRCA1-mutant) and HCC1937 (olaparib-resistant) cells; olaparib fails
Supports cell-model lethality endpoint context in DNA repair-deficient backgrounds
BRCA-mutant ovarian and TNBC cells
PARG PARP inhibitor resistance Olaparib

Optimal Application Scenarios for COH34


PARG-Dependent DePARylation Validation

COH34's sub‑nanomolar IC50 (0.37 nM) and >2,700‑fold selectivity over PARP1 and TARG1 make it the inhibitor of choice for studying PARG‑specific dePARylation without confounding off‑target effects [1]. Use at 100 nM achieves near‑complete PARG inhibition and robust PARylation prolongation in laser microirradiation assays [1].

DNA Repair Factor Trapping and Synthetic Lethality

COH34 efficiently traps DNA repair factors (XRCC1, CHFR, APLF) at DNA lesions for ≥1 hour and induces lethality in BRCA1‑mutant ovarian cancer (UWB1.289) and olaparib‑resistant TNBC (HCC1937) cells [1]. This profile supports studies of synthetic lethality and therapeutic strategies for PARP inhibitor‑resistant malignancies [1].

PARG Dependency in PDD00017273-Resistant Models

Because COH34 lacks cross‑resistance with PDD00017273 in HCT116RPDD cells [2], it serves as a critical orthogonal tool to confirm that phenotypes observed in PDD00017273‑resistant models are truly PARG‑dependent, rather than arising from resistance‑associated mutations.

In Vivo Antitumor Activity and Immunotherapy Combinations

COH34 exhibits antitumor activity in xenograft mouse cancer models and enhances the efficacy of anti‑PD‑L1 immunotherapy in the E0771 syngeneic breast cancer model [3] [4]. This evidence supports its use in preclinical oncology studies evaluating PARG inhibition alone or in combination with immune checkpoint blockade.

Application
Selection Property
Validation Focus
PARG-specific dePARylation studies
Target engagement selectivity
Reported enzymatic inhibition context; PARylation prolongation endpoints
DNA repair factor trapping studies
Synthetic lethality endpoint context
Model-dependent lethality response in DNA repair-defective cells
PARG dependency validation in resistant models
Resistance profile mismatch review
Cross-resistance endpoint context; orthogonal inhibitor confirmation
Preclinical combination response studies
Immune checkpoint combination context
Syngeneic model response interpretation; in vivo PARG inhibition monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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